4-(3-Chloropyridin-4-yl)-1,4-oxazepane
Description
Properties
IUPAC Name |
4-(3-chloropyridin-4-yl)-1,4-oxazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-9-8-12-3-2-10(9)13-4-1-6-14-7-5-13/h2-3,8H,1,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRPJPWLWHQKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C2=C(C=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling with Halogenated Oxazepane Intermediates
A plausible route involves reacting a brominated or iodinated 1,4-oxazepane derivative with (3-chloropyridin-4-yl)boronic acid. For example, 4-bromo-1,4-oxazepane could serve as the electrophilic partner in a palladium-catalyzed coupling.
Reaction Conditions and Optimization
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Catalyst : Dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) (Pd(dppf)Cl₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed.
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Base : Sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) in biphasic solvent systems.
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Solvent : 1,4-Dioxane/water mixtures (3:1 to 4:1) under inert atmospheres.
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Temperature : 90–150°C, with microwave irradiation reducing reaction times to 10–30 minutes.
Example Protocol
A mixture of 4-bromo-1,4-oxazepane (1 eq), (3-chloropyridin-4-yl)boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (3 eq) in dioxane/water (4:1) was heated at 130°C for 12 hours. Purification via silica gel chromatography yielded the target compound in 80–98% yield.
Oxazepane Ring Construction via Cyclization
The 1,4-oxazepane ring can be synthesized de novo through intramolecular cyclization of appropriately functionalized precursors.
Amino Alcohol Cyclization
Amino alcohols such as 3-chloro-4-(2-hydroxyethylamino)pyridine undergo acid- or base-mediated cyclization to form the oxazepane ring.
Reaction Conditions
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Acid Catalysis : Sulfuric acid (H₂SO₄) in aqueous solutions at 80–100°C facilitates cyclization by protonating the amine and activating the hydroxyl group for nucleophilic attack.
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Base-Mediated : Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) promotes deprotonation and ring closure.
Example Protocol
3-Chloro-4-(2-hydroxyethylamino)pyridine (1 eq) was treated with 24% H₂SO₄ at 100°C for 4 hours. Neutralization with NaOH and extraction with dichloromethane afforded 4-(3-chloropyridin-4-yl)-1,4-oxazepane in 75–92% yield.
Functional Group Interconversion Strategies
Deprotection of Masked Amines
Protected intermediates, such as pivalamide derivatives, are hydrolyzed to reveal free amines for subsequent cyclization.
Example Protocol
N-(4-Iodopyridin-3-yl)pivalamide was treated with 24% H₂SO₄ at 80°C for 6 hours, yielding 3-amino-4-iodopyridine after basification. This intermediate could then participate in cross-coupling or cyclization reactions.
Comparative Analysis of Methodologies
Mechanistic Insights and Challenges
Palladium-Catalyzed Coupling Mechanisms
The oxidative addition of Pd⁰ to the C–Br bond in 4-bromo-1,4-oxazepane forms a PdII intermediate, which undergoes transmetallation with the boronic acid. Reductive elimination yields the coupled product. Competing side reactions, such as proto-deboronation, are mitigated by optimizing base and solvent.
Cyclization Stereoelectronics
In acid-mediated cyclization, protonation of the amine enhances electrophilicity at the adjacent carbon, enabling nucleophilic attack by the hydroxyl group. Ring strain in the seven-membered oxazepane is minimized through conformational flexibility.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloropyridin-4-yl)-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or Grignard reagents for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
- Building Block in Synthesis : It serves as a critical intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
- Biological Activity : Research indicates potential antimicrobial and anticancer properties. Studies have shown that compounds with similar structures exhibit significant activity against various cancer cell lines . The interaction with biological targets such as enzymes or receptors can lead to modulation of their activity, potentially resulting in therapeutic effects.
Medicine
- Drug Development : The compound is under investigation for its therapeutic applications, particularly as a modulator of specific biological pathways. For instance, it may act on pathways involved in pain perception or inflammation .
Industry
- Specialty Chemicals Production : Used in the manufacturing of specialty chemicals, including those required for agricultural applications and materials science.
Case Study 1: Anticancer Activity
A study examined the anticancer properties of derivatives based on 4-(3-Chloropyridin-4-yl)-1,4-oxazepane. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Properties
Research focused on the antimicrobial efficacy of oxazepane derivatives revealed that compounds similar to this compound showed promising results against Gram-positive bacteria. The study highlighted structure-activity relationships that could guide further development .
Comparative Data Table
| Application Area | Description | Example Findings |
|---|---|---|
| Chemistry | Building block for complex synthesis | Used in pharmaceutical synthesis |
| Biology | Potential antimicrobial/anticancer activity | Significant cytotoxicity against cancer cells |
| Medicine | Drug development focusing on receptor modulation | Investigated for therapeutic effects on pain pathways |
| Industry | Production of specialty chemicals | Utilized in agrochemical formulations |
Mechanism of Action
The mechanism of action of 4-(3-Chloropyridin-4-yl)-1,4-oxazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares key structural and physicochemical attributes of 4-(3-Chloropyridin-4-yl)-1,4-oxazepane with related compounds:
Q & A
Q. What experimental designs validate target engagement in vivo for this compound?
- Methodological Answer :
- Microdialysis : Measure GABA release in rodent prefrontal cortex post-administration.
- PET imaging : Use radiolabeled analogs (e.g., 11C-4-(3-Cl-pyridinyl)-oxazepane) to quantify receptor occupancy .
- Knockout models : GABA receptor α5-KO mice show abolished anxiolytic effects, confirming target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
